molecular formula C12H8N4O3 B095966 4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine CAS No. 18378-15-9

4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine

Cat. No. B095966
CAS RN: 18378-15-9
M. Wt: 256.22 g/mol
InChI Key: FPCBQKODIUMKDZ-UHFFFAOYSA-N
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Description

4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine is a chemical compound1. However, there is limited information available about this specific compound. It’s worth noting that similar compounds, such as 4-nitro-2,1,3-benzoxadiazole2 and N-(2-Methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine1, have been studied extensively.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine. However, related compounds such as NBD-TMA (2-(4-nitro-2,1,3-benzoxadiazol-7-yl)aminoethyl]trimethylammonium) have been synthesized and used as fluorescent dyes3.



Molecular Structure Analysis

The molecular structure of 4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine is not readily available. However, the molecular formula of a similar compound, 4-Nitro-2,1,3-benzoxadiazole, is C6H3N3O32.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine. However, 7-nitro-2,1,3-benzoxadiazole derivatives have been studied as potential inhibitors of glutathione S-Transferase (GSTs), a family of enzymes involved in xenobiotic detoxification4.



Physical And Chemical Properties Analysis

The physical and chemical properties of 4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine are not readily available. However, a related compound, NBD-TMA, is known to be a small, positively charged (+1) fluorescent dye3.


Safety And Hazards

There is limited information available on the safety and hazards of 4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine. However, it’s important to handle all chemical compounds with appropriate safety measures.


Future Directions

Given the limited information available on 4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine, future research could focus on its synthesis, properties, and potential applications. Similar compounds have shown promise in areas such as fluorescence imaging and cancer research35, suggesting potential avenues for further investigation.


properties

IUPAC Name

4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O3/c17-16(18)10-7-6-9(11-12(10)15-19-14-11)13-8-4-2-1-3-5-8/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCBQKODIUMKDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C3=NON=C23)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667385
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine

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